8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a derivative of 1,6-naphthyridines, which are nitrogen-containing heterocyclic compounds . These compounds have been well explored by the scientific community due to their significant importance in the field of medicinal chemistry . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in recent years. A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . Another synthesis method involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas .Molecular Structure Analysis
The molecular structure of 1,6-naphthyridines, including this compound, is the result of the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been prepared and screened for activity against HIV-1 infection in cell culture . This indicates that these compounds can undergo chemical reactions that make them potent inhibitors of HIV-1 integrase, an attractive target for antiviral chemotherapy .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Research has explored various synthesis methods for compounds like 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. For instance, Shiozawa et al. (1984) detailed the chemical modification of pyridine derivatives to synthesize similar compounds (Shiozawa et al., 1984). Similarly, Zhou et al. (2007) utilized microwave-promoted, cobalt-catalyzed intramolecular cyclizations for efficient synthesis (Zhou et al., 2007).
- Chemical Properties and Reactivity : Studies like that of Sirakanyan et al. (2014) have investigated the reactivity of similar naphthyridine derivatives under different conditions, contributing to the understanding of their chemical properties (Sirakanyan et al., 2014).
Applications in Heterocyclic Chemistry
- **Heterocyclic Compounds**: The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Abdel‐Wadood et al. (2008) described the synthesis of thieno[2,3-b][1,6]naphthyridines, indicating the versatility of this compound in creating diverse heterocyclic structures (Abdel‐Wadood et al., 2008).
- Library Synthesis Using as Scaffold : Zhou et al. (2008) demonstrated the use of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, highlighting its potential as a foundational structure in the development of diverse chemical libraries (Zhou et al., 2008).
Spectroscopic Studies
- Spectroscopic Analysis : Santo et al. (2003) conducted studies on the solvatochromism in derivatives of naphthyridines, which include compounds similar to this compound. These studies provide insight into the interaction of these compounds with various solvents and their spectroscopic properties (Santo et al., 2003).
Potential Pharmacological Applications
- Acetylcholinesterase Inhibition : Vanlaer et al. (2009) explored derivatives of tetrahydro-1,6-naphthyridines as inhibitors of acetylcholinesterase, suggesting potential pharmacological applications. Although these studies focus on analogs and not directly onthis compound itself, they indicate the broader potential of this class of compounds in medicinal chemistry (Vanlaer et al., 2009).
Mechanism of Action
Target of Action
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . .
Mode of Action
1,6-naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Given the broad range of activities exhibited by 1,6-naphthyridines, it is likely that multiple pathways are affected .
Future Directions
The future directions for the study and application of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and related compounds are promising. The burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines reflects their importance in synthetic and medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods.
Biochemical Analysis
Biochemical Properties
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction promotes aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated anticancer properties by inducing apoptosis in cancer cells . Additionally, this compound derivatives have shown potential in inhibiting dipeptidyl peptidase 4 (DPP-4), which is involved in glucose metabolism and insulin regulation .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the compound’s derivatives bind to the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, the compound’s anticancer properties are attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature or refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to inhibit DPP-4, which is involved in glucose metabolism . Additionally, the compound’s derivatives have been studied for their effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. The compound’s localization and accumulation are critical factors in its therapeutic efficacy. Studies have shown that the compound can be transported across cell membranes and distributed within various tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, the compound’s derivatives have been observed to localize in the nucleus, where they exert their effects on gene expression and enzyme inhibition .
properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZHRNLWDCANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526258 | |
Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83082-13-7 | |
Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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